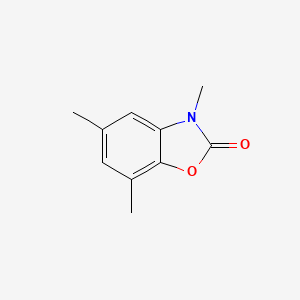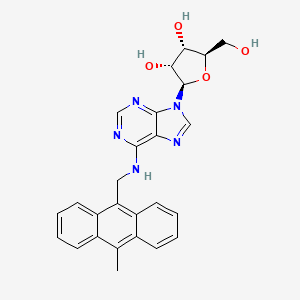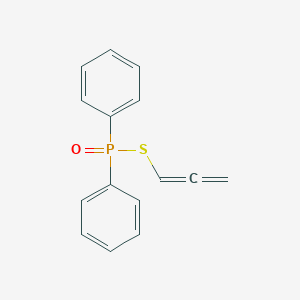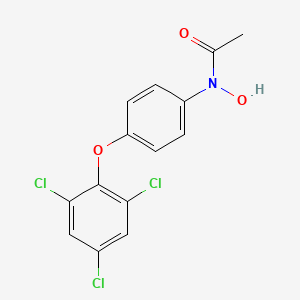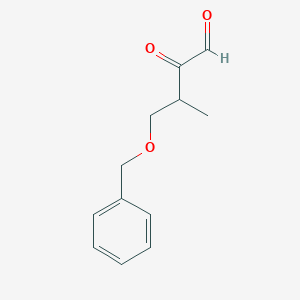![molecular formula C4H12N2OSi B14350211 N-[(Trimethylsilyl)methyl]nitrous amide CAS No. 97869-40-4](/img/structure/B14350211.png)
N-[(Trimethylsilyl)methyl]nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Trimethylsilyl)methyl]nitrous amide is a compound that features a trimethylsilyl group attached to a nitrous amide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(Trimethylsilyl)methyl]nitrous amide can be synthesized through the reaction of trimethylsilyl chloride with nitrous acid in the presence of a base. The reaction typically involves the following steps:
Formation of Trimethylsilyl Chloride: Trimethylsilyl chloride is prepared by reacting chlorotrimethylsilane with a suitable base.
Reaction with Nitrous Acid: The trimethylsilyl chloride is then reacted with nitrous acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Trimethylsilyl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso compounds.
Reduction Products: Amines.
Substitution Products: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
N-[(Trimethylsilyl)methyl]nitrous amide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(Trimethylsilyl)methyl]nitrous amide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrous amide moiety can undergo transformations that lead to the formation of reactive intermediates, which can interact with biological molecules or other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in derivatization reactions.
N-Trimethylsilyl-N-methylacetamide: Another related compound with similar reactivity.
Uniqueness
N-[(Trimethylsilyl)methyl]nitrous amide is unique due to its specific combination of a trimethylsilyl group and a nitrous amide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
97869-40-4 |
|---|---|
Molekularformel |
C4H12N2OSi |
Molekulargewicht |
132.24 g/mol |
IUPAC-Name |
N-(trimethylsilylmethyl)nitrous amide |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)4-5-6-7/h4H2,1-3H3,(H,5,7) |
InChI-Schlüssel |
RZVBDFCMCDRMEM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CNN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
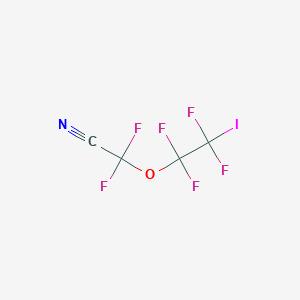
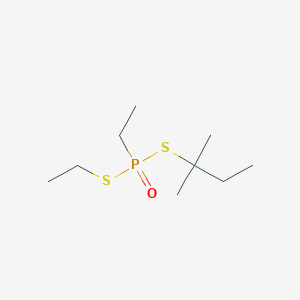
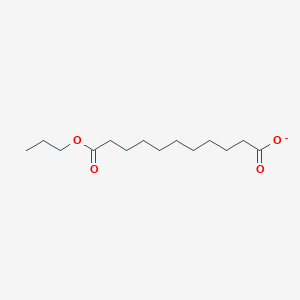
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
